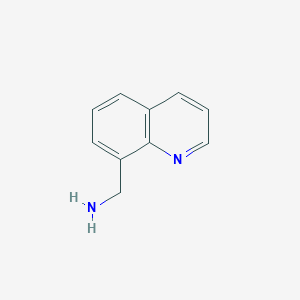

Quinolin-8-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCQDOJDTZBLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567918 | |

| Record name | 1-(Quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-71-8 | |

| Record name | 1-(Quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-yl-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Quinolin-8-ylmethanamine from 8-Bromoquinoline: A Technical Guide for Drug Development Professionals

Executive Summary: Quinolin-8-ylmethanamine is a pivotal structural motif and a versatile building block in medicinal chemistry and drug development. Its role as a bidentate ligand and a precursor to a wide array of pharmacologically active compounds makes its efficient synthesis a topic of significant interest. This guide provides an in-depth technical analysis of robust and scalable synthetic routes starting from the commercially available 8-bromoquinoline. We will dissect three core synthetic strategies: a classical two-step cyanation-reduction pathway, a modern palladium-catalyzed amination approach using ammonia surrogates, and a route involving an azide intermediate. Each methodology is evaluated based on mechanistic principles, procedural details, scalability, and overall efficiency to guide researchers in selecting the optimal pathway for their specific research and development needs.

Part 1: Strategic Imperatives in Synthesizing this compound

The transformation of 8-bromoquinoline into this compound involves the installation of a single carbon extension (a methyl group) and a primary amine at the 8-position of the quinoline nucleus. The primary challenge lies in achieving this transformation with high efficiency, selectivity, and operational simplicity, suitable for both laboratory-scale discovery and process development. 8-Bromoquinoline serves as an ideal starting material due to its commercial availability and the versatile reactivity of the aryl bromide moiety.[1]

The selection of a synthetic route is governed by several factors including yield, purity of the final product, cost of reagents, safety considerations, and compatibility with other functional groups that might be present in more complex derivatives. This guide will explore the practical application of fundamental organic reactions to achieve the target molecule.

Part 2: Core Synthetic Pathways Explored

Three distinct and strategically different pathways are presented for the synthesis of this compound from 8-bromoquinoline. Each route offers a unique set of advantages and challenges.

Figure 1: Overview of Synthetic Strategies. This diagram illustrates the three primary pathways for converting 8-bromoquinoline to the target aminomethylquinoline, each involving distinct intermediate compounds and reaction classes.

Part 3: Detailed Protocols and Mechanistic Rationale

Route A: The Classical Cyanation-Reduction Pathway

This two-step sequence is a time-honored and reliable method for converting aryl halides to benzylamines. It first involves the substitution of the bromide with a cyanide group, followed by the reduction of the resulting nitrile.

Figure 2: Workflow for the Cyanation-Reduction Route. This illustrates the sequential conversion of 8-bromoquinoline first to an intermediate nitrile, followed by reduction to the primary amine.

Step 1: Cyanation of 8-Bromoquinoline

-

Principle and Rationale: The conversion of 8-bromoquinoline to 8-cyanoquinoline can be achieved via several methods. The classical Rosenmund-von Braun reaction utilizes a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF or NMP. The mechanism involves an oxidative addition/reductive elimination sequence with the copper salt. A more modern alternative is palladium-catalyzed cyanation, which often proceeds under milder conditions with a wider range of cyanide sources (e.g., KCN, NaCN, or the less toxic Zn(CN)₂). The choice of catalyst, ligand, and cyanide source is critical for achieving high yields.

-

Experimental Protocol (Palladium-Catalyzed Cyanation):

-

To a dry, argon-purged flask, add 8-bromoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq).

-

Add a suitable phosphine ligand, for example, dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.04 eq).

-

Add dry, degassed solvent, such as dimethylformamide (DMF).

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-cyanoquinoline.

-

Step 2: Reduction of 8-Cyanoquinoline

-

Principle and Rationale: The nitrile group of 8-cyanoquinoline is readily reduced to a primary amine. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, providing high yields. However, its pyrophoric nature and the need for strictly anhydrous conditions can be a drawback on a larger scale. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Pd/C) is a greener and often safer alternative, though it may require higher pressures and can sometimes be sensitive to catalyst poisoning.

-

Experimental Protocol (LiAlH₄ Reduction):

-

In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 8-cyanoquinoline (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with ethyl acetate or THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.

-

| Parameter | Cyanation | Reduction |

| Key Reagents | Pd₂(dba)₃, dppf, Zn(CN)₂ | LiAlH₄ or H₂/Raney Ni |

| Solvent | DMF | THF, Ethanol |

| Temperature | 100-120 °C | 0 °C to RT |

| Typical Yield | 75-90% | 80-95% |

| Key Considerations | Toxicity of cyanide source, catalyst cost. | Pyrophoric nature of LiAlH₄, hydrogenation pressure. |

Route B: The Modern Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] To synthesize a primary amine, an "ammonia equivalent" or surrogate is used, which is later unmasked to reveal the desired -NH₂ group. This approach avoids the direct use of ammonia gas, which can be challenging to handle and often gives poor results in cross-coupling reactions.

-

Principle and Rationale: This strategy involves coupling 8-bromoquinoline with an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine surrogate, deprotonation by a base, and reductive elimination to form the C-N bond.[2] The resulting imine or silylamine is then easily hydrolyzed under acidic conditions to give the primary amine. This method benefits from mild reaction conditions and broad functional group tolerance.[4]

Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination. The cycle shows the key steps involving the palladium catalyst, from oxidative addition of the aryl halide to the final reductive elimination that forms the C-N bond.

-

Experimental Protocol (Using Benzophenone Imine):

-

Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add 8-bromoquinoline (1.0 eq) and benzophenone imine (1.2 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-110 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture, dilute with ether, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Dissolve the crude intermediate imine in THF and treat with 2N aqueous HCl. Stir at room temperature for 1-2 hours to effect hydrolysis.

-

Basify the mixture with aqueous NaOH and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound.

-

| Parameter | Buchwald-Hartwig Amination |

| Catalyst System | Pd(OAc)₂/BINAP, Pre-formed Pd catalysts |

| Ammonia Surrogate | Benzophenone imine, LiHMDS |

| Base | NaOt-Bu, K₃PO₄ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 70-85% (over two steps) |

| Key Considerations | Catalyst/ligand cost, air/moisture sensitivity. |

Route C: The Azide Pathway (A Conceptual Outline)

This route involves converting 8-bromoquinoline into a substrate suitable for nucleophilic substitution with an azide ion, followed by reduction of the azide. This is generally a less direct approach as it requires initial functionalization of the 8-position to introduce a benzylic-type handle.

-

Functionalization: The C-Br bond at the 8-position must first be converted into a C-C bond. This could be achieved via a Grignard reaction with formaldehyde or a Negishi coupling with a suitable one-carbon synthon to yield 8-(hydroxymethyl)quinoline.

-

Activation: The resulting alcohol would then be converted to a better leaving group, such as a tosylate or a bromide (e.g., 8-(bromomethyl)quinoline using PBr₃).

-

Azide Displacement: The activated intermediate would then be treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 8-(azidomethyl)quinoline via an Sₙ2 reaction.

-

Reduction: The azide is finally reduced to the primary amine. The Staudinger reduction (using PPh₃ followed by water) is a very mild and high-yielding method. Alternatively, catalytic hydrogenation (H₂ over Pd/C) is also highly effective.

While synthetically viable, this multi-step sequence is less atom-economical and more laborious compared to Routes A and B, making it less favorable unless a specific intermediate is otherwise required.

Part 4: Comparative Analysis and Process Optimization

| Metric | Route A: Cyanation-Reduction | Route B: Pd-Catalyzed Amination | Route C: Azide Pathway |

| Overall Yield | High to Excellent | Good to High | Moderate |

| Number of Steps | 2 | 2 (1-pot potential) | 3-4 |

| Scalability | Good (Hydrogenation preferred over LiAlH₄) | Excellent | Moderate |

| Safety Concerns | High (Toxic cyanides, pyrophoric LiAlH₄) | Moderate (Air-sensitive reagents) | High (Potentially explosive azides) |

| Cost | Moderate (Reagents are relatively cheap) | High (Palladium catalyst and ligands) | Moderate |

| Versatility | Robust and well-established | High functional group tolerance | Good, but laborious |

Process Optimization Insights:

-

For Route A: When scaling up, transitioning from LiAlH₄ to catalytic hydrogenation for the reduction step significantly improves the safety profile. Screening different cyanide sources and palladium catalysts can optimize the cyanation step for cost and efficiency.

-

For Route B: The choice of ligand is paramount and can dramatically affect reaction efficiency. High-throughput screening of various palladium precatalysts and ligands (e.g., Josiphos, XPhos) is recommended. Developing a one-pot, two-step procedure where hydrolysis is performed in the same vessel after coupling can improve process efficiency.

Part 5: Conclusion and Recommendations

The synthesis of this compound from 8-bromoquinoline can be accomplished effectively through several distinct strategies.

-

For large-scale production where cost and safety are primary drivers, the Cyanation-Reduction pathway (Route A) , utilizing catalytic hydrogenation for the second step, presents a highly viable and economical option.

-

For medicinal chemistry applications where speed, versatility, and tolerance to diverse functional groups are critical, the Buchwald-Hartwig Amination (Route B) is the superior choice. Its milder conditions and broad scope allow for rapid synthesis of analog libraries.

The choice between these routes is ultimately a strategic decision based on the specific goals of the research or development program. Both pathways represent reliable and validated methods for accessing this important chemical intermediate.

References

-

Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1967-1976. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Sökten, M., & Öcal, N. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 629-637. [Link]

-

Chen, Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 235, 114285. [Link]

-

Kamata, K., et al. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. RSC Advances, 5(29), 22591-22599. [Link]

-

Zhao, D., et al. (2023). One-Pot Multicomponent Synthesis of Quinolines. ChemistrySelect, 8(42), e202302936. [Link]

-

Professor Dave Explains. (2021, July 7). Gabriel Amine Synthesis [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

-

Chad's Prep. (2018, September 21). 22.4d Synthesis of Amines Gabriel Synthesis [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubChem. [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. Retrieved from [Link]

Sources

Physicochemical properties of Quinolin-8-ylmethanamine

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine

Abstract

This compound, a key heterocyclic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus, imparts a unique set of physicochemical and biological properties, most notably its capacity for metal ion chelation. An understanding of its fundamental properties—such as ionization constant (pKa), lipophilicity (logP), and solubility—is paramount for its effective application in drug design, chemical synthesis, and functional materials development. This guide provides a comprehensive analysis of these core physicochemical characteristics, outlines validated experimental protocols for their determination, and discusses the implications of these properties for scientific research and development.

Molecular and Structural Overview

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The defining feature of this molecule is the aminomethyl group (-CH₂NH₂) at the 8-position of the quinoline ring system. This specific substitution pattern is critical to its chemical behavior, particularly its function as a bidentate chelating agent.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 15402-71-8 | [2][3] |

| Canonical SMILES | C1=CC2=C(C(=C1)CN)C=CN=C2 | N/A |

| Physical Form | Liquid | [2] |

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization Constant (pKa)

The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, two nitrogen atoms can be protonated: the primary amine of the methanamine group and the quinoline ring nitrogen. Aromatic amines are known to be basic, and their pKa values indicate they will exist at least partially in a protonated, cationic form in a physiological environment.[4] The pKa of the parent quinoline molecule is approximately 4.90, indicating that the ring nitrogen is a weak base.[4] The primary amine side chain is expected to be more basic. This dual-basic nature means the molecule's charge state is highly pH-dependent, which significantly influences its solubility, membrane permeability, and interaction with biological targets.

Caption: pH-dependent protonation states of this compound.

Lipophilicity (logP)

Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. It is a crucial factor for drug delivery and bioavailability.[6] Low aqueous solubility can impede absorption and lead to unreliable results in in-vitro assays.[7][8]

-

Aqueous Solubility : The solubility of quinoline derivatives is heavily influenced by pH.[9] Due to the basic nature of the amine groups, this compound is expected to have higher solubility in acidic conditions where it exists as a protonated, more polar salt.[9]

-

Organic Solubility : Compounds like 8-aminoquinoline are generally soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[9]

In drug discovery, two types of solubility are often measured:

-

Kinetic Solubility : Measured after adding a compound from a DMSO stock solution to an aqueous buffer, with a short incubation time. It is a high-throughput method used in early discovery to flag potential issues.[6][7][10]

-

Thermodynamic Solubility : Represents the true equilibrium solubility, measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., >24 hours).[7][10]

| Property | Predicted/Observed Value | Relevance |

| pKa | Basic (multiple pKa values expected) | Governs ionization state, solubility, and receptor binding. |

| logP | Moderately Lipophilic (Predicted) | Influences membrane permeability and ADME properties. |

| Aqueous Solubility | pH-dependent; higher in acidic media | Critical for bioavailability and formulation.[8] |

Key Chemical Attribute: Metal Chelation

A defining characteristic of the 8-substituted quinoline scaffold is its ability to chelate metal ions.[11][12][13] 8-Hydroxyquinoline (8HQ), a close structural analog, is a classic bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen.[14] This property is the source of its diverse biological activities, including antineurodegenerative and anticancer effects, which are often linked to the modulation of metal homeostasis.[12][14]

This compound can similarly act as a bidentate ligand, coordinating with metal ions like copper (Cu²⁺) and zinc (Zn²⁺) through the quinoline nitrogen and the primary amine nitrogen. An imbalance of these metal ions is implicated in the pathology of many diseases, and chelating agents can restore this balance.[14]

Caption: Chelation of a metal ion by this compound.

Experimental Methodologies

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard, validated protocols for key parameters.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[15][16][17][18]

Methodology

-

Preparation :

-

Titration :

-

Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[17]

-

Add KCl solution to maintain ionic strength.[15]

-

Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[15][17]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis :

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[15]

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for directly measuring the partition coefficient of a compound between n-octanol and water.[19][20][21]

Methodology

-

Preparation :

-

Partitioning :

-

Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[20]

-

Shake or sonicate the mixture vigorously to facilitate partitioning until equilibrium is reached (can take several hours).[19][20]

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.[20]

-

-

Quantification :

-

Calculation :

-

Calculate the partition coefficient P: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination via the shake-flask method.

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are used in early drug discovery for rapid assessment.[6][22] This protocol describes a common method using filtration and UV-Vis spectrophotometry.[7]

Methodology

-

Preparation :

-

Assay :

-

Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[22]

-

Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be low, e.g., <2%).[8]

-

Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 1-2 hours).[7][22]

-

-

Separation and Detection :

-

Data Analysis :

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the dissolved compound in the filtrate, which represents its kinetic solubility under the assay conditions.

-

Caption: Workflow for a high-throughput kinetic solubility assay.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery and other scientific fields. Its physicochemical properties—governed by the quinoline core and the basic aminomethyl side chain—define its behavior in biological and chemical systems. The molecule's pH-dependent solubility, balanced lipophilicity, and potent metal-chelating ability are its most critical attributes. A thorough characterization of these properties using standardized experimental protocols is an indispensable step in harnessing its full potential for the development of novel therapeutics and functional materials.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024-09-23). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]

-

Lokey Lab Protocols. Shake Flask logK. (2017-03-06). Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

Solubility of Things. 8-Aminoquinoline | Solubility of Things. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

SciSpace. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

-

National Institutes of Health. Isothis compound | C10H10N2 | CID 12018699 - PubChem. Available from: [Link]

-

mVOC 4.0. Quinoline. Available from: [Link]

-

ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available from: [Link]

-

ResearchGate. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

-

National Institutes of Health. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022-05-31). Available from: [Link]

- Google Patents. US5700942A - Process for preparing quinoline bases.

-

National Institutes of Health. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. Available from: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

-

ResearchGate. IR and 1 H NMR spectral data. | Download Table. Available from: [Link]

-

Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013-10-04). Available from: [Link]

-

JOCPR. Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Available from: [Link]

-

National Institutes of Health. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. Available from: [Link]

-

IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... Available from: [Link]

-

Cambridge Open Engage. IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules | Inorganic Chemistry | ChemRxiv. Available from: [Link]

Sources

- 1. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15402-71-8 [sigmaaldrich.com]

- 3. 15402-71-8 | this compound - AiFChem [aifchem.com]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. scispace.com [scispace.com]

- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Quinolin-8-ylmethanamine CAS number and supplier

An In-Depth Technical Guide to Quinolin-8-ylmethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, identified by its CAS number 15402-71-8 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its core attributes. We will dissect its physicochemical properties, delineate a standard synthetic workflow, explore its significant applications as a key intermediate in the synthesis of therapeutic agents, and provide a detailed experimental protocol for its derivatization. Furthermore, this document covers critical safety and handling procedures and lists reputable commercial suppliers to facilitate its procurement for research and development.

Introduction: The Strategic Importance of the 8-Aminomethylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic compounds with a wide array of biological activities. Within this class, this compound emerges as a particularly valuable intermediate. Its structure, featuring a primary amine tethered to the 8-position of the quinoline ring, provides a versatile handle for synthetic modification. This unique arrangement allows it to function as a potent bidentate chelating ligand for various metal ions, a property that is integral to the mechanism of action for several classes of therapeutic agents.

The strategic placement of the aminomethyl group facilitates the synthesis of diverse derivatives, including Schiff bases, amides, and sulfonamides. These derivatives have been extensively investigated for their potential as antimalarial, anticancer, antifungal, and antibacterial agents.[3] The ability of the quinoline nitrogen and the exocyclic amine to coordinate with metal ions is often crucial for their biological activity, potentially interfering with metalloenzymes essential for pathogen survival or cancer cell proliferation. This guide provides the foundational knowledge required to effectively harness the synthetic potential of this compound in modern research settings.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and material design. This compound is a liquid at room temperature with a high boiling point, and it is crucial to store it under an inert atmosphere to prevent degradation.

| Property | Value | Source(s) |

| CAS Number | 15402-71-8 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][5] |

| Molecular Weight | 158.20 g/mol | [1][5] |

| Appearance | Liquid | |

| Boiling Point | 314.7 ± 17.0 °C (Predicted) | [5] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | OPCQDOJDTZBLEJ-UHFFFAOYSA-N | [1] |

| SMILES | NCC1=C2N=CC=CC2=CC=C1 | [1] |

Synthesis of this compound

The preparation of this compound is typically achieved through the reduction of a suitable precursor, such as 8-quinolinecarbonitrile. This transformation is a standard procedure in organic synthesis, often employing a metal hydride reducing agent. The workflow ensures a high yield of the desired primary amine, which can then be used in subsequent reactions.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound via nitrile reduction.

Key Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, primarily driven by its unique structural features.

-

Medicinal Chemistry : It is a cornerstone building block for creating novel anti-infective and anticancer agents.[3][5] The synthesis of 8-aminoquinoline derivatives is a well-established strategy in the hunt for drugs targeting drug-resistant parasites like Plasmodium falciparum.[3] The resulting compounds often function by chelating iron or other metals, generating reactive oxygen species that are toxic to the parasite.

-

Materials Science : The chelating properties of the 8-aminomethylquinoline scaffold are exploited in the design of luminescent materials and sensors. Coordination with metal ions such as zinc or europium can lead to the formation of stable complexes with desirable photophysical properties, making them valuable for applications in biological imaging and chemical sensing.[5]

-

Catalysis : As a bidentate ligand, it can be used to synthesize transition metal complexes that act as catalysts in various organic transformations. The steric and electronic properties of the quinoline ring can be fine-tuned to influence the activity and selectivity of the catalyst.

Experimental Protocol: Synthesis of N-(Quinolin-8-ylmethyl)acetamide

This protocol details a straightforward N-acetylation of this compound, a common derivatization to produce a stable amide for further functionalization or biological screening.

Rationale: The reaction employs a simple acylation using acetic anhydride. A base, triethylamine, is used to scavenge the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both the starting material and reagents. The purification via column chromatography is a standard method to isolate the product from unreacted starting materials and byproducts.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(quinolin-8-ylmethyl)acetamide.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

-

Hazard Identification : The compound may cause an allergic skin reaction (H317) and serious eye irritation (H319).[1] It is designated with the GHS07 pictogram (Exclamation mark).

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[6]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to maintain purity and prevent degradation.[5]

Commercial Availability

This compound is readily available from several reputable chemical suppliers, facilitating its use in both academic and industrial research. When sourcing, it is crucial to verify the purity and request a Certificate of Analysis (CoA).

| Supplier | CAS Number |

| Sigma-Aldrich (Merck) | 15402-71-8 |

| Ambeed | 15402-71-8 |

| BLD Pharm | 15402-71-8 |

| Fisher Scientific | 15402-71-8 |

| ChemScene | 362606-12-0 (Isothis compound) |

Note: ChemScene lists the isomer Isothis compound.[7] Always double-check the structure and CAS number before purchasing.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and the diverse biological activities of its derivatives. Its role as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases, is well-documented. This guide has provided a technical overview of its properties, synthesis, applications, and handling, equipping researchers with the essential knowledge to leverage this valuable building block in their scientific endeavors.

References

- Ambeed. (n.d.). 15402-71-8 | this compound.

- BLD Pharm. (n.d.). 15402-71-8|this compound.

- Sigma-Aldrich. (n.d.). N-quinolin-8-ylmethylmethanamine.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). eMolecules this compound | 15402-71-8.

- ChemScene. (n.d.). 362606-12-0 | Isothis compound.

- My Skin Recipes. (n.d.). This compound.

- Fisher Scientific. (2009). Safety Data Sheet.

- PubMed. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

- PubChem. (n.d.). Quinolin-8-ylmethanol.

- ResearchGate. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- PubChem. (n.d.). Isothis compound.

- Smolecule. (2023). Buy Isothis compound | 362606-12-0.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.

- Cayman Chemical. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 15402-71-8.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy Quinolin-5-ylMethanaMine hydrochloride.

- PubChem. (n.d.). Quinolin-3-ylmethanamine.

- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

- ResearchGate. (n.d.). The design method of quinolin-8-amine derivatives.

Sources

- 1. 15402-71-8 | this compound | Amines | Ambeed.com [ambeed.com]

- 2. 15402-71-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eMolecules this compound | 15402-71-8 | MFCD08572158 | 1g, | Fisher Scientific [fishersci.com]

- 5. This compound [myskinrecipes.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

Introduction: The Structural and Pharmaceutical Relevance of Quinolin-8-ylmethanamine

An In-depth Technical Guide to the Spectral Analysis of Quinolin-8-ylmethanamine

This compound, a derivative of the heterocyclic aromatic compound quinoline, represents a critical structural motif in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure," known for its broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a methanamine group at the 8-position creates a versatile building block, providing a primary amine handle for further synthetic elaboration and a key chelating moiety. Understanding the precise spectral characteristics of this molecule is paramount for researchers in drug development for confirming its identity, assessing purity, and studying its interactions with biological targets.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering field-proven insights for researchers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct regions for the aromatic protons of the quinoline ring system and the aliphatic protons of the aminomethyl group. The electronegative nitrogen atom and the substitution at the C8 position create a unique and predictable pattern of deshielding for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H2 | ~8.90 | dd | J ≈ 4.2, 1.7 | Adjacent to the ring nitrogen, highly deshielded. |

| H4 | ~8.15 | dd | J ≈ 8.3, 1.7 | Deshielded by the ring nitrogen and aromatic currents. |

| H3 | ~7.40 | dd | J ≈ 8.3, 4.2 | Coupled to both H2 and H4. |

| H5 | ~7.70 | d | J ≈ 8.1 | Peri-position to the aminomethyl group. |

| H6 | ~7.50 | t | J ≈ 7.7 | Coupled to H5 and H7. |

| H7 | ~7.45 | d | J ≈ 7.3 | Influenced by the adjacent aminomethyl-substituted carbon. |

| -CH₂- | ~4.30 | s | - | Benzylic protons adjacent to the quinoline ring and amine. |

| -NH₂ | ~1.80 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is concentration/solvent dependent. |

Note: These are predicted values based on data for similar quinoline derivatives. Experimental values may vary slightly.[3][4][5]

Experimental Causality & Protocol: The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals. A standard 400 MHz or higher field spectrometer is recommended to resolve the complex splitting patterns in the aromatic region.

Standard Acquisition Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a standard probe.

-

Acquisition: Acquire data over a spectral width of 0-12 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment. The quinoline ring system typically displays nine distinct signals, with an additional signal for the aliphatic -CH₂- carbon.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150.0 | Carbon adjacent to nitrogen. |

| C3 | ~121.5 | |

| C4 | ~136.0 | |

| C4a | ~128.0 | Bridgehead carbon. |

| C5 | ~127.0 | |

| C6 | ~129.0 | |

| C7 | ~126.5 | |

| C8 | ~138.0 | Carbon bearing the aminomethyl substituent. |

| C8a | ~147.0 | Bridgehead carbon adjacent to nitrogen. |

| -CH₂- | ~45.0 | Aliphatic carbon shifted downfield by the adjacent ring and nitrogen. |

Note: Predicted values are based on data for 8-methylquinoline and 8-aminoquinoline.[6][7]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum is dominated by vibrations from the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C/C=N bonds of the quinoline core.

Key IR Absorption Bands (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |

| 3400 - 3250 | Medium, Broad | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the quinoline ring system. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponds to the -CH₂- group. |

| ~1600, ~1570, ~1500 | Strong to Medium | C=C and C=N ring stretching | Characteristic fingerprint of the quinoline aromatic system.[8][9] |

| ~1460 | Medium | -CH₂- scissoring | Confirms the methylene group. |

| 820 - 750 | Strong | C-H out-of-plane bending | Pattern is indicative of the substitution on the benzene portion of the quinoline ring. |

Experimental Causality & Protocol: The choice of a KBr pellet for solid samples ensures that no solvent bands obscure the spectral features. This method provides a clear and reproducible spectrum of the compound in its solid state.

FTIR Data Acquisition Protocol (KBr Pellet):

-

Sample Preparation: Mix ~1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and subtracted automatically.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data (EI-MS):

-

Molecular Formula: C₁₀H₁₀N₂

-

Exact Mass: 158.0844 g/mol

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 158.

-

Major Fragment Ions: The fragmentation is dictated by the stability of the resulting ions. The most likely fragmentation pathway involves the cleavage of the C-C bond between the quinoline ring and the methanamine group (benzylic cleavage), which is a favorable process.

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of this compound.

LC-MS Protocol for Purity and Identification: For purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[10][11]

-

Chromatography: Use a C18 reversed-phase column. A gradient elution with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

-

Analysis: Monitor for the protonated molecule [M+H]⁺ at m/z = 159.0922. The high-resolution mass confirms the elemental composition.

Conclusion

The comprehensive spectral analysis of this compound via NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and quinoline ring), and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide equips researchers with the foundational data and interpretive logic necessary to confidently utilize this important chemical building block in their scientific endeavors.

References

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

-

ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

Wiley Online Library. Supporting Information for "Luminescent Rhenium(I) Complexes with Dipyridylamine-Coupled Quinoline Ligands for the Selective Detection of Ag(I) Ions". Available at: [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

PubMed. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

NIST WebBook. 8-Quinolinamine. Available at: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Available at: [Link]

-

HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]

-

ResearchGate. FT-IR spectral data of 8HQ | Download Table. Available at: [Link]

-

NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. Available at: [Link]

-

ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875). Available at: [Link]

-

University of Cape Town. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Available at: [Link]

-

ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

-

Springer. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

PubMed. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Available at: [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]

- 5. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Quinolin-8-ylmethanamine in common organic solvents

An In-Depth Technical Guide to the Solubility of Quinolin-8-ylmethanamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials.[1] A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound. While comprehensive quantitative solubility data is not extensively available in public literature, this guide synthesizes foundational chemical principles with established experimental methodologies to empower researchers to systematically determine and leverage the solubility of this compound. We will delve into the molecular factors governing its solubility, provide predictive insights, and present detailed protocols for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, with its quinoline core and a primary amine substituent, possesses a unique combination of aromaticity, basicity, and hydrogen bonding capability. These structural features are key to its utility as an intermediate in the development of antimalarial and anticancer drugs, as well as its application in catalysis and fluorescent probes.[1] The success of any chemical process involving this compound, from reaction optimization and product isolation to formulation and biological screening, is fundamentally linked to its interaction with solvents.

A thorough grasp of its solubility allows for:

-

Rational Solvent Selection: Choosing the optimal solvent system for chemical reactions to ensure homogeneity, favorable reaction kinetics, and minimized side-product formation.

-

Efficient Purification: Developing effective crystallization, extraction, and chromatographic purification methods.

-

Informed Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.

-

Accurate Analytical Method Development: Ensuring complete dissolution for precise characterization by techniques such as HPLC and NMR.

This guide will equip the reader with the necessary knowledge to confidently address these challenges.

Physicochemical Properties and Predicted Solubility Behavior of this compound

To understand the solubility of this compound, we must first examine its intrinsic molecular properties. These properties provide a strong indication of how the molecule will interact with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Predicted Boiling Point | 314.7 ± 17.0 °C | [1] |

| Predicted Density | 1.156 ± 0.06 g/cm³ | [1] |

| Appearance | Liquid | |

| Storage Conditions | 2-8°C, dry, light-proof, inert atmosphere | [1] |

Based on its structure—a moderately polar quinoline ring system combined with a polar primary amine group—we can make several predictions about its solubility based on the "like dissolves like" principle.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine group can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. Therefore, this compound is expected to exhibit good solubility in polar protic solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): The permanent dipole of the quinoline ring and the polarity of the aminomethyl group suggest favorable dipole-dipole interactions with polar aprotic solvents. For the structurally similar isothis compound, N,N-dimethylformamide (DMF) is reported to be the solvent of maximum solubility.[4] A similar trend can be anticipated for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, particularly the aminomethyl group, solubility in nonpolar solvents is expected to be limited.

-

Aqueous Solubility: The presence of two nitrogen atoms capable of hydrogen bonding suggests some degree of water solubility. However, the relatively large aromatic quinoline core may limit high solubility in water. The basicity of the amine group (pKa not found, but expected to be in the range of a typical primary amine) implies that its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble salt.

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public dataset, experimental determination is crucial. The following section provides detailed protocols for both qualitative classification and quantitative measurement of solubility.

Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's general solubility characteristics and can guide the selection of solvents for further quantitative analysis or for practical applications like reaction setup and extraction. The following workflow is adapted from standard organic chemistry laboratory procedures.[5][6]

Caption: Qualitative Solubility Classification Workflow.

Protocol for Qualitative Solubility Testing:

-

Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is classified as water-soluble.

-

pH of Aqueous Solution: If water-soluble, test the solution with litmus paper or a pH meter. As a basic compound, this compound is expected to turn red litmus paper blue.[6]

-

Acid Solubility: If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh 25 mg sample. Vigorous shaking should be applied. Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[5][6] This is the expected result for this compound.

-

Base and Strong Acid Solubility: For completeness, if the compound were insoluble in both water and dilute acid, subsequent tests with 5% NaOH and concentrated sulfuric acid would be performed to classify it as an acidic, neutral, or inert compound.[5][6]

Quantitative Solubility Determination (Equilibrium Method)

For applications requiring precise knowledge of solubility, such as formulation and crystallization, a quantitative measurement is necessary. The equilibrium solubility method is a reliable approach.

Caption: Quantitative Solubility Determination Workflow.

Detailed Protocol for Quantitative Solubility Measurement:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to prevent artificially high results.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).

-

Quantification: Determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility at the specified temperature.

Predicted Solubility in Common Organic Solvents: A Reference Table

While quantitative data is pending experimental determination, the following table provides a qualitative and predictive summary of the expected solubility of this compound in a range of common organic solvents, based on chemical principles and data for analogous structures.[4]

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate (pH-dependent) | Capable of H-bonding, but limited by the aromatic ring. Solubility will increase significantly at low pH. |

| Methanol | Polar Protic | High | Strong H-bonding interactions with the amine and quinoline nitrogen. |

| Ethanol | Polar Protic | High | Similar to methanol, strong H-bonding potential. |

| Isopropanol | Polar Protic | Moderate to High | H-bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol/ethanol. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions. Analogous compounds show maximum solubility in DMF.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but less capable of solvating the amine group compared to DMF or DMSO. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Capable of dissolving moderately polar compounds. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Ester functionality allows for some polar interactions, but less effective than more polar solvents. |

| Toluene | Nonpolar Aromatic | Low | Aromatic stacking may provide some interaction, but polarity mismatch with the amine group will limit solubility. |

| Hexane | Nonpolar Aliphatic | Very Low | Significant mismatch in polarity. |

Safety Considerations

When handling this compound and the solvents listed, it is imperative to adhere to strict safety protocols.

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[7][8][9]

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

This compound is classified with hazard statements indicating it may cause an allergic skin reaction and serious eye irritation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with robust experimental protocols, researchers and drug development professionals can effectively select solvents, optimize processes, and accelerate their research and development efforts. The provided methodologies for both qualitative and quantitative analysis serve as a practical starting point for generating the specific solubility data required for any given application.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 5

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

-

This compound - My Skin Recipes.

-

Experiment: Solubility of Organic & Inorganic Compounds. 3

-

Solubility of Organic Compounds.

-

How to determine the solubility of organic compounds - Quora.

-

Buy Isothis compound | 362606-12-0 - Smolecule.

-

This compound | 15402-71-8 - Sigma-Aldrich.

-

8 - SAFETY DATA SHEET. 7

-

Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem.

-

This compound | 15402-71-8 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.

-

Isothis compound | C10H10N2 | CID 12018699 - PubChem.

-

Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Buy Isothis compound | 362606-12-0 [smolecule.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

Quinolin-8-ylmethanamine: A Comprehensive Technical Guide to its Role as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline moiety stands as a "privileged scaffold" in the realms of medicinal chemistry and catalysis, owing to its unique electronic properties and rigid structural framework.[1] Among the diverse family of quinoline-based compounds, quinolin-8-ylmethanamine has emerged as a ligand of significant interest. Its bidentate N,N-donor nature, arising from the quinoline ring nitrogen and the exocyclic primary amine, facilitates the formation of stable chelate complexes with a wide array of transition metals. This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and burgeoning applications of this compound and its derivatives. We will delve into the structural intricacies of its metal complexes, elucidate key characterization techniques, and present detailed experimental protocols. Furthermore, this guide will highlight the functional implications of these complexes in critical areas such as catalysis and the development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Coordination Chemistry

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the design of functional molecules.[1] In coordination chemistry, the nitrogen atom of the pyridine ring provides a key coordination site. The strategic placement of additional donor groups on the quinoline backbone allows for the creation of multidentate ligands with tailored electronic and steric properties. This compound exemplifies this design principle, offering a robust platform for the construction of diverse and functionally rich metal complexes.[2] The chelation of a metal ion by the two nitrogen atoms of this compound forms a stable five-membered ring, a thermodynamically favored arrangement that underpins the stability of the resulting complexes.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several established synthetic routes, often starting from readily available quinoline precursors. A common approach involves the reduction of 8-quinolinecarbonitrile or the amination of 8-(chloromethyl)quinoline.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 63-66 °C |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water |

Coordination Chemistry: A Bidentate N,N-Donor Ligand

This compound typically acts as a neutral bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the nitrogen of the methanamine group. This coordination mode is crucial for its utility in stabilizing various transition metal ions and facilitating their catalytic and biological activities.

Diagram: Coordination Mode of this compound

Caption: Bidentate coordination of this compound to a metal center (Mⁿ⁺).

The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of co-ligands, and the stoichiometry of the reaction. Common geometries observed for complexes of this compound and its derivatives include octahedral, square planar, and tetrahedral.[3][4]

Structural Characterization of Metal Complexes

The elucidation of the structure and bonding in this compound metal complexes relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic N-H stretching vibrations for the primary amine group. Upon coordination to a metal center, these bands often shift to lower frequencies, providing evidence of the nitrogen atom's involvement in bonding.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its diamagnetic metal complexes.[6] Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide insights into the metal-ligand interaction.[7]

-

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the overall coordination geometry of the complex.[8] While a comprehensive database of crystal structures for this compound complexes is still growing, analysis of related structures in the Cambridge Structural Database (CSD) reveals typical M-N bond lengths and chelate bite angles consistent with stable complex formation.[9][10][11]

Applications in Catalysis

The ability of this compound to form stable complexes with transition metals, particularly palladium, has led to its exploration as a ligand in catalysis. The quinoline moiety can act as a directing group, facilitating C-H activation and functionalization reactions at specific positions on a substrate.[12]

Diagram: Catalytic Cycle for a Palladium-Catalyzed C-H Functionalization

Caption: A generalized catalytic cycle involving a this compound-palladium complex.

Potential in Medicinal Chemistry and Drug Development

The quinoline scaffold is present in numerous approved drugs, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[13][14] Metal complexes of quinoline-based ligands have been shown to exhibit enhanced biological activity compared to the free ligands, a phenomenon often attributed to increased lipophilicity and altered cellular uptake mechanisms.[15][16]